2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide hydrochloride
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Overview
Description
2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide hydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes an aminooxy group, a pyridinyl ring substituted with chloro and trifluoromethyl groups, and an acetamide moiety. Its hydrochloride form enhances its solubility and stability, making it suitable for various experimental conditions.
Mechanism of Action
In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide hydrochloride typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Pyridinyl Intermediate: The initial step involves the synthesis of the 3-chloro-5-(trifluoromethyl)-2-pyridinyl intermediate through halogenation and trifluoromethylation reactions.
Aminooxy Group Introduction: The aminooxy group is introduced via nucleophilic substitution reactions, often using hydroxylamine derivatives under controlled conditions.
Acetamide Formation: The final step involves the coupling of the aminooxy-pyridinyl intermediate with an acetamide precursor, followed by purification and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: The pyridinyl ring can be reduced under specific conditions to yield dihydropyridine derivatives.
Substitution: The chloro group on the pyridinyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions include nitroso derivatives, dihydropyridine derivatives, and various substituted pyridinyl compounds.
Scientific Research Applications
2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide
- 2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide sulfate
Uniqueness
Compared to similar compounds, 2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide hydrochloride offers enhanced solubility and stability due to its hydrochloride form. This makes it more suitable for aqueous-based reactions and biological studies. Additionally, the presence of the trifluoromethyl group imparts unique electronic properties, enhancing its reactivity and binding affinity to molecular targets.
Properties
IUPAC Name |
2-aminooxy-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3N4O2.ClH/c11-7-3-6(10(12,13)14)4-18-9(7)17-2-1-16-8(19)5-20-15;/h3-4H,1-2,5,15H2,(H,16,19)(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDLJTBLZSHEQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCNC(=O)CON)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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